1-Methyl-1,4-diazepan-5-one

Description

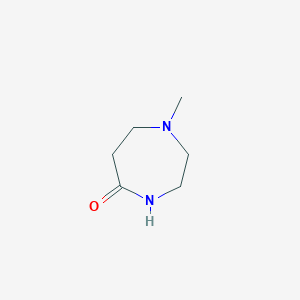

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8-4-2-6(9)7-3-5-8/h2-5H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYSZYWKHFCLSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)NCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10281328 | |

| Record name | 1-methyl-1,4-diazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5441-40-7 | |

| Record name | 5441-40-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5441-40-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5441-40-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methyl-1,4-diazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 1,4 Diazepan 5 One and Its Derivatives

Established Synthetic Routes to the 1,4-Diazepan-5-one (B1224613) Core

The formation of the seven-membered diazepanone ring is the critical step in the synthesis of these compounds. Key methodologies include intramolecular cyclization, ring expansion of smaller heterocyclic precursors, convergent multicomponent reactions, and reductive amination strategies.

Intramolecular cyclization is a fundamental and widely used strategy for the synthesis of cyclic compounds, including the 1,4-diazepan-5-one core. This approach involves forming the seven-membered ring from a linear precursor that already contains all the necessary atoms. The final ring-closing step is typically an amide bond formation.

One common pathway involves the cyclization of an N-acylated diamine derivative. For instance, a linear substrate containing an amine and an ester or activated carboxylic acid can undergo intramolecular aminolysis to form the cyclic amide (lactam) of the diazepanone ring. Palladium-catalyzed cyclization has emerged as a powerful tool for constructing such heterocyclic systems. For example, the reaction of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates, catalyzed by a palladium complex like Pd(PPh₃)₄, proceeds via the formation of a π-allylpalladium intermediate. A subsequent intramolecular nucleophilic attack by the amide nitrogen atom successfully forms the seven-membered diazepine (B8756704) core. While many examples focus on benzodiazepine (B76468) synthesis, the principles of intramolecular C-N bond formation are applicable to saturated diazepanones as well. The efficiency of these reactions can be highly dependent on the choice of catalyst, ligands, and reaction conditions.

Table 1: Examples of Cyclization Reaction Conditions for Diazepine Synthesis

| Catalyst / Reagent | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | THF | 25 | 99 | |

| Keggin-type HPAs | - | Ethanol (B145695) | Reflux | High |

This table presents data from related benzodiazepine syntheses to illustrate common conditions for forming the seven-membered ring.

Ring expansion strategies offer an alternative pathway to the 1,4-diazepan-5-one scaffold by starting with smaller, more readily available heterocyclic systems. This method involves the cleavage of one or more bonds in the initial ring and the insertion of atoms to form the larger seven-membered diazepine ring.

A notable example involves the ring expansion of azetidines. A facile and efficient protocol has been developed for synthesizing functionalized 1,4-benzodiazepine (B1214927) derivatives through the intramolecular C–N bond coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides, followed by the opening of the fused four-membered azetidine (B1206935) ring. The initial copper-catalyzed coupling reaction forms a strained azetidine-fused benzodiazepine intermediate. Subsequent N-methylation of this intermediate can activate the azetidine ring, which is then opened by various nucleophiles to yield diverse 1,4-benzodiazepine derivatives. Similarly, another reported method describes the base-promoted molecular rearrangement of 3-aminoquinoline-2,4-diones to furnish 1,4-benzodiazepine-2,5-diones, demonstrating a rearrangement-based ring expansion. These approaches are valuable for creating complex diazepanone structures that might be difficult to access through direct cyclization.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. This approach offers significant advantages in terms of atom economy, operational simplicity, and the rapid generation of molecular diversity, making it a powerful tool for synthesizing heterocyclic scaffolds like diazepanones.

While direct MCRs for the saturated 1,4-diazepan-5-one are less common, related isocyanide-based MCRs, such as the Ugi reaction, are well-established for creating precursors to benzodiazepines. These reactions can assemble complex acyclic intermediates which are then subjected to a subsequent cyclization step to form the desired diazepine ring. The versatility of MCRs allows for a wide range of substituents to be introduced by simply varying the starting components, which is highly advantageous for creating libraries of compounds for drug discovery. The development of MCRs involving diazo reagents has also expanded the toolkit for synthesizing complex heterocycles.

Reductive amination is a cornerstone of amine synthesis and a versatile method for constructing heterocyclic rings. This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of the 1,4-diazepan-5-one core, an intramolecular version of this reaction is employed.

This strategy typically starts with a linear precursor containing both an amine and a ketone or aldehyde functionality, separated by an appropriate spacer. The intramolecular condensation between these two groups forms a cyclic imine, which is then reduced to yield the saturated diazepanone ring. A solid-phase synthesis approach for 1,4-diazepin-2-ones has been developed using this method, where an amino acid-derived precursor is assembled on a resin, followed by Boc deprotection and an intramolecular reductive amination to form the diazepinone ring. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Use |

|---|---|---|

| Sodium Borohydride | NaBH₄ | General reduction of imines, aldehydes, and ketones. |

| Sodium Cyanoborohydride | NaBH₃CN | Selective reduction of imines in the presence of carbonyls. |

Targeted Synthesis of 1-Methyl-1,4-diazepan-5-one

The synthesis of the specific target molecule, this compound, is most directly achieved by first constructing the unsubstituted 1,4-diazepan-5-one core using one of the methods described above, followed by a selective methylation reaction on the nitrogen atom at the 1-position.

Once the 1,4-diazepan-5-one precursor is obtained, the final step is the introduction of a methyl group onto the nitrogen at the 1-position. This N-methylation is a common transformation in organic synthesis and can be accomplished using several standard reagents. The parent diazepan-5-one possesses two nitrogen atoms, one of which is part of an amide (lactam) and the other is a secondary amine. The secondary amine is generally more nucleophilic and is the primary site of alkylation under typical conditions.

A widely documented method for N-methylation of related benzodiazepine scaffolds, which is directly applicable here, involves the use of an alkylating agent in the presence of a base. For example, 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one can be methylated by treating it with dimethyl sulfate (B86663) in the presence of sodium hydroxide (B78521) in a dichloromethane/water solvent system. Another common methylating agent is methyl iodide, often used with a base like sodium carbonate. More reactive methylating agents like methyl triflate have also been employed for the N-methylation of benzodiazepines. The choice of base and solvent is crucial to ensure efficient and selective methylation without promoting side reactions.

Table 3: Reagents for N-Methylation of Diazepine Scaffolds

| Methylating Agent | Base | Solvent System | Reference |

|---|---|---|---|

| Dimethyl Sulfate | Sodium Hydroxide | Dichloromethane / Water | |

| Methyl Iodide | Sodium Carbonate | Dimethylformamide |

This table provides examples from analogous benzodiazepine systems, illustrating common reagents for the N-methylation step.

Direct Cyclization Methods Incorporating a Methyl Group

The synthesis of this compound can be achieved through direct cyclization methods where the N-methyl group is incorporated into the starting materials prior to ring closure. One plausible and common strategy involves the condensation of an N-methylated diamine with a suitable three-carbon dielectrophile or its synthetic equivalent.

For instance, a reaction between N-methylethylenediamine and an acrylic acid derivative (such as an acrylate (B77674) ester or acryloyl chloride) can lead to an initial Michael addition, followed by an intramolecular amidation to form the seven-membered ring. The N-methyl group is thus pre-installed on the diamine precursor, ensuring its position at the 1-position of the final diazepanone ring. This approach is analogous to established syntheses of related heterocyclic systems.

Another strategy involves the N-methylation of a precursor that is poised for cyclization. For example, the synthesis of Diazepam, a related 1,4-benzodiazepine, can involve the methylation of a pre-formed benzodiazepine ring system or the cyclization of an N-methylated precursor like N-methyl-5-chloro-isatoic anhydride (B1165640) with glycine (B1666218). erowid.org These methods highlight the feasibility of incorporating the methyl group either before or after the primary ring-forming step.

Asymmetric Synthesis and Stereocontrol in this compound Production

Achieving stereocontrol in the synthesis of this compound derivatives is crucial when chiral centers are present, for instance, through substitution on the carbon backbone of the ring. Asymmetric synthesis aims to produce a specific stereoisomer, which is vital in pharmaceutical applications where different enantiomers can have distinct biological activities. wikipedia.org

Several strategies for asymmetric synthesis are applicable to diazepanone frameworks:

Enantioselective Catalysis: Chiral catalysts, including metal complexes with chiral ligands or organocatalysts, can be employed to favor the formation of one enantiomer over the other. wikipedia.org This asymmetric induction occurs by lowering the activation energy for the pathway leading to the desired stereoisomer. wikipedia.org

Biocatalysis: Enzymes offer a highly selective method for producing chiral compounds. For the synthesis of chiral 1,4-diazepanes, Imine Reductases (IREDs) have been successfully used for enzymatic intramolecular asymmetric reductive amination, yielding products with high enantioselectivity. researchgate.net This biocatalytic approach represents a green and efficient alternative to traditional chemical methods.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired chiral center is created, the auxiliary is removed.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or sugars. For example, starting from enantiomerically pure amino acids, 1,4-diazepanes with various substituents have been synthesized, where the key step was an intramolecular coupling to form the seven-membered ring. researchgate.net

For peptidomimetic 1,4-benzodiazepin-5-ones, a complete reversal of diastereoselectivity has been achieved by choosing between a Staudinger/aza-Wittig reaction or a reduction reaction for the final cyclization step, demonstrating that the choice of methodology can precisely control the stereochemical outcome. nih.gov

Green Chemistry Approaches and Sustainable Synthesis of Diazepanones

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netchemrevlett.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like diazepanones to improve sustainability.

A key aspect of green chemistry is the reduction of solvent use, as solvents contribute significantly to chemical waste. Solvent-free or solid-state reactions offer a powerful alternative. For the synthesis of related 1,5-benzodiazepines, solvent-free condensation reactions have been successfully developed. nih.gov These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid acid, or by heating the mixture in the absence of a solvent. This approach not only reduces environmental impact but can also lead to shorter reaction times and simpler product isolation. Similarly, using environmentally benign solvents like water has been demonstrated for the synthesis of dibenz mdpi.comrsc.org-diazepine-1-ones. researchgate.net

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of diazepine and benzodiazepine rings, a variety of catalysts have been explored to improve yields, reduce reaction times, and enable milder reaction conditions.

Recent advances have focused on heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. Examples include silica-alumina and various zeolites. chemrevlett.com Keggin-type heteropolyacids (HPAs) have proven to be highly efficient, bifunctional catalysts due to their strong Brønsted acidity and oxidative power, leading to high yields and shorter reaction times in the synthesis of 1,4-diazepine derivatives. nih.gov Furthermore, metal-free synthetic routes for 1,4-benzodiazepines have been developed, which proceed at room temperature and avoid the use of potentially toxic and expensive metal catalysts. nih.gov Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are also prominent in forming the seven-membered ring of 1,4-benzodiazepin-5-ones. mdpi.com

| Catalyst Type | Example(s) | Application in Diazepanone/Diazepine Synthesis | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Heteropolyacids (HPAs) | H₅PMo₁₀V₂O₄₀ | Synthesis of 1,4-diazepine derivatives | High yields, short reaction times, strong Brønsted acidity | nih.gov |

| Palladium Catalysts | Pd(OAc)₂, BINAP | Intramolecular Buchwald-Hartwig cyclization for 1,4-benzodiazepin-5-ones | High efficiency in C-N bond formation | mdpi.com |

| Mixed Metal Oxides | Silica-Alumina (SiO₂-Al₂O₃) | Synthesis of 2,4-disubstituted 1,5-benzodiazepines | Non-toxic, inexpensive, reusable | chemrevlett.com |

| Metal-Free Conditions | Cesium Carbonate (Cs₂CO₃) | Synthesis of 1,4-benzodiazepines at room temperature | Avoids heavy metals, mild conditions | nih.gov |

Functionalization and Derivatization Strategies for this compound

Functionalization of the this compound core is essential for modulating its physicochemical properties and biological activity. Strategies typically involve reactions at the unsubstituted secondary amine (N-4), the carbon atoms of the ring, or the carbonyl group.

The diazepanone ring possesses several sites amenable to substitution reactions. The secondary amine at the N-4 position is a key handle for derivatization. It can undergo a variety of common amine reactions, including:

N-Alkylation: Introduction of alkyl groups using alkyl halides or reductive amination.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Coupling with aryl halides, often under palladium catalysis (e.g., Buchwald-Hartwig amination), to introduce aryl substituents.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

The carbon atoms alpha to the carbonyl group (at C-6) and the nitrogen atoms (at C-3 and C-7) can also be sites for functionalization. For example, deprotonation with a strong base could generate a nucleophilic enolate at C-6, which can then react with various electrophiles. Similarly, palladium-catalyzed cyclization of specifically designed precursors has been used to introduce substituents onto the backbone of 1,4-benzodiazepine structures during their synthesis. nih.gov These general strategies for substitution on heterocyclic amines and amides can be readily applied to modify the this compound scaffold.

Modifications at the Carbonyl and Nitrogen Centers

The chemical reactivity of the this compound scaffold is centered around its lactam functionality and the secondary amine. These sites allow for a range of synthetic transformations to introduce structural diversity.

Nitrogen Center Modifications:

The nitrogen atoms of the diazepane ring are key handles for introducing substituents. The secondary amine at the N-4 position is particularly amenable to common N-functionalization reactions.

N-Alkylation and N-Arylation: The secondary amine can be readily alkylated or arylated to introduce a wide array of substituents. N-alkylation can be achieved through reactions with alkyl halides or via reductive amination. nih.govnih.govmasterorganicchemistry.com Reductive amination, a cornerstone in pharmaceutical chemistry for C-N bond formation, involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced using reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). nih.govmasterorganicchemistry.comrsc.org Palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, allow for the coupling of aryl halides with the N-4 amine, providing access to derivatives bearing various aromatic and heteroaromatic rings. The selectivity of these reactions can often be controlled by the choice of palladium catalyst, ligands, and reaction conditions. figshare.comacs.org

Amide Bond Formation: The N-4 amine can also participate in amide bond formation by reacting with activated carboxylic acids or acyl chlorides. nih.govresearchgate.net This reaction is fundamental in medicinal chemistry for linking the diazepanone core to other pharmacophoric groups or building blocks. researchgate.net

Carbonyl Center and Adjacent Carbon Modifications:

While the carbonyl group of the lactam is relatively stable, the adjacent α-carbon (C6) provides a site for introducing complexity.

α-Alkylation: The carbon atom alpha to the carbonyl group can be deprotonated to form an enolate, which can then react with electrophiles like alkyl halides. This allows for the introduction of substituents at the C6 position. Research on the related 1,4-benzodiazepin-2,5-dione system has demonstrated the feasibility of α-alkylation. researchgate.net

Asymmetric Allylic Alkylation: More advanced methods, such as the palladium-catalyzed decarboxylative asymmetric allylic alkylation, have been successfully applied to 1,4-diazepan-5-ones. nih.govnih.gov This reaction allows for the stereocontrolled installation of gem-disubstituted groups at the C6 position, creating all-carbon quaternary stereocenters which are of significant interest in drug design. nih.gov This methodology was utilized in the synthesis of an analogue of the anti-insomnia drug suvorexant, highlighting its pharmaceutical relevance. nih.govnih.gov

The following table summarizes key modifications at the nitrogen and carbonyl centers of the 1,4-diazepan-5-one scaffold.

| Reaction Type | Position | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| N-Arylation | N-4 | Aryl halide, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP) | Introduction of an aryl substituent at the N-4 position. | acs.org |

| Reductive Amination | N-4 | Aldehyde or Ketone, Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) | Introduction of an alkyl substituent at the N-4 position. | masterorganicchemistry.com |

| Asymmetric Allylic Alkylation | C-6 (α to C=O) | Allyl ester precursor, Palladium catalyst, Chiral ligand | Stereoselective formation of a C-C bond, creating a quaternary center. | nih.govnih.gov |

| Amide Bond Formation | N-4 | Carboxylic acid, Coupling agent (e.g., HOBt, EDC) | Formation of an amide linkage to introduce diverse functional groups. | nih.govresearchgate.net |

Introduction of Diverse Pharmacophores

The synthetic handles on the this compound scaffold enable its incorporation into larger, more complex molecules designed to interact with specific biological targets. This is achieved by attaching various pharmacophores—the molecular features responsible for a drug's biological activity.

A prominent application of this scaffold is in the construction of Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. nih.govrsc.org They consist of three main components: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects the two. chemrxiv.orgchemrxiv.org

The 1,4-diazepan-5-one moiety can be integrated into the linker component of PROTACs, providing specific conformational constraints and physicochemical properties. The synthetic methodologies described previously, such as N-alkylation and amide bond formation, are employed to covalently attach the warhead and the E3 ligase ligand to the diazepanone core.

For example, researchers have designed and synthesized PROTACs for the dual degradation of proteins implicated in cancer, such as Insulin-like Growth Factor 1 Receptor (IGF-1R) and Src, or Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase (PARP). nih.govchemrxiv.org In these designs, a warhead (e.g., gefitinib (B1684475) for EGFR, olaparib (B1684210) for PARP) and an E3 ligase ligand (e.g., pomalidomide (B1683931) or thalidomide (B1683933) derivatives for CRBN) are connected via a linker that can incorporate the diazepanone scaffold. nih.govchemrxiv.org

The table below illustrates the components used in the synthesis of PROTACs, where a scaffold like 1,4-diazepan-5-one could function as part of the linker.

| PROTAC Component | Example Molecule/Pharmacophore | Target Protein | Synthetic Linkage Strategy | Reference |

|---|---|---|---|---|

| Warhead | (5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine | c-Src | Amide coupling or N-alkylation to linker | nih.gov |

| Warhead | Gefitinib | EGFR | Click chemistry or amide coupling to linker | chemrxiv.org |

| Warhead | Olaparib | PARP | Click chemistry or amide coupling to linker | chemrxiv.org |

| E3 Ligase Ligand | Pomalidomide | Cereblon (CRBN) | Amide coupling or N-alkylation to linker | nih.gov |

| E3 Ligase Ligand | VHL Ligand | Von Hippel-Lindau (VHL) | Amide coupling or other covalent bond formation to linker | chemrxiv.org |

Through these synthetic strategies, the this compound scaffold serves as a versatile building block for creating diverse and complex molecules with significant potential in drug discovery.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methyl 1,4 Diazepan 5 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1-Methyl-1,4-diazepan-5-one. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular structure can be constructed.

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shift (δ) of each signal is influenced by the local electronic environment. Protons adjacent to electronegative atoms like nitrogen and the carbonyl group will be deshielded and resonate at a higher chemical shift (downfield).

The protons on the seven-membered ring are expected to show complex splitting patterns due to spin-spin coupling with neighboring protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of adjacent protons and the dihedral angles between them, which in turn helps to deduce the conformation of the diazepane ring.

Expected ¹H NMR Spectral Data for this compound (in CDCl₃):

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| N-CH₃ | 2.3 - 2.5 | s | N/A |

| H-2 (α to N-CH₃) | 2.6 - 2.8 | t | 5.5 - 6.5 |

| H-3 (β to N-CH₃) | 1.8 - 2.0 | quint | 5.5 - 6.5 |

| H-6 (α to C=O) | 2.4 - 2.6 | t | 6.0 - 7.0 |

| H-7 (β to C=O) | 3.2 - 3.4 | t | 6.0 - 7.0 |

| N-H | 6.5 - 7.5 | br s | N/A |

Note: This is a predicted data table. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shift of the carbonyl carbon is characteristically found far downfield (170-180 ppm).

Distortionless Enhancement by Polarization Transfer (DEPT-135) is a spectral editing technique that helps to distinguish between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons and the carbonyl carbon are not observed in a DEPT-135 spectrum.

Expected ¹³C NMR and DEPT-135 Spectral Data for this compound (in CDCl₃):

| Carbon | Expected Chemical Shift (δ, ppm) | DEPT-135 |

| N-CH₃ | 45 - 50 | Positive |

| C-2 | 55 - 60 | Negative |

| C-3 | 30 - 35 | Negative |

| C-5 (C=O) | 170 - 175 | No Signal |

| C-6 | 40 - 45 | Negative |

| C-7 | 50 - 55 | Negative |

Note: This is a predicted data table. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. Cross-peaks in the COSY spectrum would confirm the connectivity of the protons in the diazepane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. For example, correlations from the N-CH₃ protons to C-2 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial relationships between protons that are close to each other in space, regardless of whether they are bonded. This information is crucial for determining the three-dimensional structure and conformation of the molecule.

The seven-membered diazepane ring is flexible and can exist in multiple conformations that are in equilibrium, such as boat and chair forms. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable information about these conformational changes. At low temperatures, the interconversion between conformers may be slow enough on the NMR timescale to observe separate signals for each conformer. As the temperature is increased, the rate of interconversion increases, leading to coalescence and eventual sharpening of the signals. Analysis of the line shapes at different temperatures can provide thermodynamic and kinetic parameters for the conformational equilibria.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, which allows for the determination of the elemental composition of the molecule. For this compound (C₆H₁₂N₂O), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

The fragmentation of this compound in the mass spectrometer would likely involve the cleavage of the seven-membered ring. Common fragmentation pathways for cyclic amides include alpha-cleavage adjacent to the carbonyl group and cleavage of the amide bond. The resulting fragment ions would provide further evidence for the proposed structure.

Predicted HRMS Data and Major Fragments for this compound:

| Ion | Predicted m/z | Possible Structure |

| [M+H]⁺ | 129.1028 | C₆H₁₃N₂O⁺ |

| [M-CO]⁺ | 101.0922 | C₅H₁₃N₂⁺ |

| [M-CH₃N]⁺ | 98.0606 | C₅H₈NO⁺ |

| [C₄H₉N]⁺ | 71.0735 | Fragment from ring cleavage |

Note: This is a predicted data table. Actual experimental values and fragmentation patterns may vary depending on the ionization method used.

LC-MS/MS for Impurity Profiling and Structural Confirmation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of pharmaceutical compounds, offering high sensitivity and specificity for both structural confirmation and impurity profiling. resolvemass.cachimia.ch For this compound, LC-MS/MS serves two primary functions: confirming the molecular weight and structure of the main component and identifying and quantifying any process-related or degradation impurities. chimia.ch

The structural confirmation begins with the ionization of the molecule, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode. The mass spectrometer's first analyzer (MS1) isolates this ion, which is then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed in the second mass analyzer (MS2), producing a characteristic fragmentation pattern that acts as a structural fingerprint. For this compound (m/z 128.17), fragmentation would likely involve characteristic losses and cleavages of the diazepane ring.

In the context of impurity profiling, LC-MS/MS is invaluable for detecting trace-level substances that may arise during synthesis or storage. resolvemass.ca Potential impurities could include unreacted starting materials, intermediates, byproducts from side reactions, or degradation products formed through hydrolysis of the amide bond. The chromatographic separation (LC) resolves these components before they enter the mass spectrometer, allowing for individual analysis. By comparing the retention times and mass spectra of observed peaks to known standards or by interpreting the fragmentation patterns, the identity of these impurities can be determined. chimia.chenovatia.com

Interactive Table: Potential Process-Related Impurities and Degradants of this compound

| Impurity Type | Potential Compound | Detection Rationale |

| Starting Material | N-methylethylenediamine | Unreacted precursor from synthesis. |

| Starting Material | Ethyl acrylate (B77674) or related acrylic acid derivative | Unreacted precursor from synthesis. |

| Hydrolysis Product | N-(2-(methylamino)ethyl)-3-aminopropanoic acid | Product of amide bond cleavage. |

| Dimerization Product | Dimer of this compound | Potential byproduct formed during synthesis. |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, extensive research on related 1,4-diazepan-5-one (B1224613) derivatives provides a robust framework for predicting its solid-state characteristics. nih.govresearchgate.net X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insight into molecular conformation and packing. nih.gov

The seven-membered diazepane ring is conformationally flexible and can adopt several low-energy conformations. smu.edu For 1,4-diazepan-5-one derivatives, the most commonly observed conformations are the chair and the boat forms. researchgate.netsciprofiles.com The chair conformation is often the most stable, as it tends to minimize torsional strain and non-bonded interactions across the ring. smu.edu However, substituent effects and crystal packing forces can lead to the adoption of a higher-energy boat or twist-boat conformation. researchgate.net Analysis of related structures shows that both chair and boat conformations are prevalent in this class of compounds. researchgate.net

In a chair-like conformation of the diazepane ring, substituents can occupy either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) positions. The N-methyl group on the N1 atom of this compound would adopt a specific orientation. The energetic preference for axial versus equatorial placement is influenced by steric hindrance. Generally, bulkier groups prefer the equatorial position to minimize steric clashes with other axial substituents (1,3-diaxial interactions).

Intermolecular interactions, particularly hydrogen bonds, are fundamental to the assembly of molecules in the crystal lattice. mdpi.comresearchgate.net In the case of this compound, the secondary amine (N4-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C5=O) is an effective hydrogen bond acceptor. Crystal structures of analogous 1,4-diazepan-5-ones frequently exhibit intermolecular N-H···O hydrogen bonds. nih.gov These interactions often link molecules into dimers, forming characteristic supramolecular motifs, which then pack to build the extended crystal structure. researchgate.netsciprofiles.com

Interactive Table: Typical Hydrogen Bond Geometries in 1,4-Diazepan-5-one Analogues

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif |

| N-H···O | ~0.86 | ~2.00 | ~2.82 | ~160 | Dimer |

| C-H···O | ~0.97 | ~2.51 | ~3.38 | ~149 | Sheet |

Data are representative values from analogous structures. nih.gov

Crystallographic disorder occurs when a molecule or a portion of it occupies more than one position or orientation within the crystal lattice. wikipedia.org This phenomenon is not uncommon in flexible seven-membered rings and their substituents. researchgate.net In the crystal structures of related 1,4-diazepan-5-one derivatives, disorder has been observed, for instance, in the orientation of substituent groups attached to the diazepane ring. researchgate.net Such disorder can be static, where different orientations are frozen in different unit cells, or dynamic, involving movement within a single site. nih.gov Its analysis is crucial for an accurate refinement of the crystal structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. For this compound, the key functional groups—a tertiary amine, a secondary amine, and a cyclic amide (lactam)—give rise to characteristic absorption bands. wpmucdn.com

The most prominent feature in the IR spectrum is expected to be the strong carbonyl (C=O) stretching vibration of the lactam ring, typically appearing in the range of 1650-1680 cm⁻¹. The exact frequency can be influenced by ring strain and hydrogen bonding. The N-H stretching vibration of the secondary amine (N4-H) is expected to produce a moderate absorption band around 3350-3310 cm⁻¹. orgchemboulder.com The C-N stretching vibrations for both the tertiary and secondary amines will appear in the fingerprint region, generally between 1250 cm⁻¹ and 1020 cm⁻¹. orgchemboulder.com Additionally, C-H stretching vibrations from the methyl group and the methylene (B1212753) groups of the ring will be observed in the 2800-3000 cm⁻¹ region. wpmucdn.com

Interactive Table: Predicted Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3350 - 3310 | Medium |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 3000 - 2850 | Medium-Strong |

| C=O Stretch | Amide (Lactam) | 1680 - 1650 | Strong |

| N-H Bend | Secondary Amine | 1650 - 1580 | Medium |

| C-N Stretch | Amine / Amide | 1250 - 1020 | Medium-Weak |

UV-Visible Spectroscopy for Electronic Transitions

A comprehensive search of scientific literature and chemical databases did not yield specific UV-Visible (UV-Vis) spectroscopic data for the compound this compound. There are no available detailed research findings, such as its absorption maxima (λmax), molar absorptivity (ε), or the specific electronic transitions (e.g., n → π, π → π) it undergoes upon UV-Vis irradiation.

The core structure of this compound contains a saturated seven-membered diazepane ring with a carbonyl group (ketone). Generally, saturated aliphatic ketones exhibit a weak absorption band in the UV region, typically around 270-300 nm, which is attributed to the forbidden n → π* (n-to-pi-star) electronic transition of the carbonyl chromophore. This transition involves the excitation of a non-bonding electron from the oxygen atom to an antibonding π* orbital. The intensity of this absorption is usually low, with molar absorptivity values (ε) often less than 100 L·mol⁻¹·cm⁻¹.

A more intense π → π* (pi-to-pi-star) transition is expected to occur at a shorter wavelength, typically below 200 nm, which is outside the range of conventional UV-Vis spectrophotometers.

Without experimental data, a precise data table for the electronic transitions of this compound cannot be constructed. Further empirical research would be necessary to determine the exact absorption characteristics of this specific compound.

Computational Chemistry and Theoretical Studies of 1 Methyl 1,4 Diazepan 5 One

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies focused exclusively on 1-Methyl-1,4-diazepan-5-one are not extensively documented in publicly available literature, the methodologies are well-established and have been applied to structurally similar diazepam and 1,4-diazepane derivatives. ijasrm.com Such calculations typically begin with geometry optimization, where the most stable three-dimensional arrangement of the atoms (the ground state) is determined by finding the minimum energy conformation.

Once the geometry is optimized, various electronic properties can be calculated to understand the molecule's behavior. These studies on related compounds provide a framework for predicting the characteristics of this compound. ijasrm.com

HOMO-LUMO Energy Analysis for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. wikipedia.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive and less stable. wikipedia.orgresearchgate.net

For a molecule like this compound, a HOMO-LUMO analysis would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack, providing insights into its potential reaction mechanisms. The energy gap value itself can be used to compare its reactivity with other similar compounds. researchgate.net

Table 1: Key Concepts in HOMO-LUMO Analysis

| Term | Description | Significance in Reactivity Prediction |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Acts as an electron donor; its energy level is related to the ionization potential. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital without electrons. | Acts as an electron acceptor; its energy level is related to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher reactivity, lower kinetic stability, and higher polarizability. A larger gap implies greater stability. irjweb.com |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to show different regions of charge distribution.

Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net

For this compound, an MEP map would likely show a negative potential (red) around the carbonyl oxygen atom due to the lone pairs of electrons, identifying it as a site for hydrogen bonding or interaction with electrophiles. Positive potentials (blue) would be expected around the hydrogen atoms, particularly any N-H protons if present in related structures, indicating sites for nucleophilic interaction. researchgate.net This information is critical for understanding non-covalent interactions in ligand-receptor binding.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of this compound and its behavior in a solution, such as water or chloroform. wikipedia.org

By simulating the molecule's movements, MD can reveal which conformations are most stable, the energy barriers between different conformations, and how the molecule's shape changes in response to its environment. For a seven-membered ring system like the diazepane core, which can adopt various conformations (e.g., chair, boat), MD simulations are particularly useful for understanding its dynamic behavior. This is crucial for drug design, as a molecule's biological activity is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site. researchgate.netchemrxiv.org

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Ligand-Protein Interaction Analysis (e.g., Human Estrogen Receptor, NS5B RNA polymerase, GABA-A Receptors)

While docking studies specifically for this compound are not widely published, research on structurally related 1,4-diazepane and benzodiazepine (B76468) derivatives provides valuable insights into its potential biological targets.

Human Estrogen Receptor (ER): The estrogen receptor is a key target in the treatment of breast cancer. nih.gov Molecular docking has been used to identify compounds that can bind to ERα and ERβ. mdpi.comsemanticscholar.org Studies on other heterocyclic compounds have shown that specific interactions with key amino acid residues like Arg394, Glu353, and Leu387 in the ERα binding pocket are crucial for activity. nih.govfrontiersin.org Given the structural features of this compound, it could potentially be docked into this receptor to explore its fit and interaction patterns.

NS5B RNA polymerase: The hepatitis C virus (HCV) NS5B polymerase is a critical enzyme for viral replication and a major target for antiviral drugs. researchgate.net Several classes of compounds, including 1,5-benzodiazepines, have been identified as inhibitors of this enzyme. researchgate.netnih.gov Docking studies help to understand how these inhibitors bind to allosteric sites on the enzyme, such as the thumb pocket, leading to inhibition. mcgill.ca The 1,4-diazepan-5-one (B1224613) scaffold could serve as a basis for designing novel NS5B inhibitors.

GABA-A Receptors: The γ-aminobutyric acid type A (GABA-A) receptor is the primary target for benzodiazepines like diazepam, which exert their anxiolytic and sedative effects by binding to the interface between the α and γ subunits. nih.govnih.gov The seven-membered diazepine (B8756704) ring is a key structural feature for this interaction. nih.govresearchgate.net In silico docking studies have been crucial in hypothesizing the binding modes of various benzodiazepines and understanding how substitutions, such as a methyl group, can influence subtype selectivity and affinity. nih.gov It is highly probable that this compound would also interact with this receptor, making it a subject of interest for neurological drug design.

Prediction of Binding Affinities and Interaction Mechanisms

Molecular docking programs calculate a score that estimates the binding affinity (e.g., in kcal/mol) between the ligand and the protein. A more negative score generally indicates a more favorable binding interaction.

The analysis also reveals the specific interactions that stabilize the ligand-protein complex, such as:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

Van der Waals Forces: General attractive or repulsive forces between molecules.

Pi-Interactions: Such as pi-pi stacking or pi-alkyl interactions involving aromatic rings.

By examining these interactions for related diazepane compounds, predictions can be made about how this compound might bind to these targets. semanticscholar.orgnih.govresearchgate.net

Table 2: Potential Molecular Docking Targets and Key Interactions for Diazepane-like Scaffolds

| Biological Target | Potential Therapeutic Area | Key Interacting Residues (from related compounds) | Predicted Interaction Types |

|---|---|---|---|

| Human Estrogen Receptor (ERα) | Breast Cancer | Arg394, Glu353, Leu387, Thr347 nih.gov | Hydrogen bonds, Hydrophobic interactions |

| HCV NS5B RNA Polymerase | Hepatitis C | Residues in allosteric thumb or palm pockets mcgill.ca | Hydrogen bonds, Hydrophobic interactions |

| GABA-A Receptors (α/γ interface) | Anxiety, Seizure Disorders | α1His101, α1Tyr209 nih.govresearchgate.net | Aromatic interactions, Hydrogen bonds |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.melongdom.org The fundamental principle is that the structural, physical, or chemical properties of a molecule, known as molecular descriptors, determine its activity. fiveable.me By developing a robust QSAR model, it becomes possible to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources in the drug discovery process. longdom.org

While specific QSAR models for this compound derivatives are not extensively documented in publicly available literature, the methodology provides a clear framework for the rational design of new analogues. A typical QSAR study for derivatives of this compound would involve several key steps:

Data Set Preparation: A series of this compound derivatives would be synthesized and their biological activity (e.g., receptor binding affinity, enzyme inhibition) would be experimentally measured. This data set is then divided into a training set, for building the model, and a test set, for validating its predictive power.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing atomic connectivity.

Physicochemical: LogP (lipophilicity), molar refractivity.

Geometrical (3D): Molecular surface area, volume.

Quantum Chemical: HOMO/LUMO energies, dipole moment.

Model Development: Statistical methods are employed to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. fiveable.me

Model Validation: The developed model's statistical significance and predictive ability are rigorously assessed. Internal validation (e.g., leave-one-out cross-validation) and external validation using the test set are performed to ensure the model is robust and not a result of chance correlation.

A validated QSAR model can then be used to predict the biological activity of virtual derivatives. This allows computational chemists to prioritize the synthesis of compounds with the highest predicted potency, guiding the design of more effective therapeutic agents based on the this compound scaffold.

Table 1: Conceptual Data for a QSAR Study of this compound Derivatives

This interactive table illustrates the type of data that would be compiled for a QSAR analysis. The values are hypothetical and for representative purposes only.

| Derivative | R-Group | Molecular Weight ( g/mol ) | LogP | pIC50 (Experimental) | pIC50 (Predicted) |

| 1 | -H | 128.17 | -1.2 | 5.4 | 5.5 |

| 2 | -CH₃ | 142.20 | -0.8 | 5.9 | 5.8 |

| 3 | -Cl | 162.62 | -0.5 | 6.2 | 6.3 |

| 4 | -F | 146.16 | -1.0 | 5.7 | 5.6 |

| 5 | -OCH₃ | 158.19 | -1.1 | 6.1 | 6.0 |

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain detailed insights into how molecules pack together and the nature and relative importance of the non-covalent forces at play.

While the crystal structure of this compound itself has not been subjected to a published Hirshfeld surface analysis, studies on closely related derivatives of the 1,4-diazepan-5-one core provide a clear picture of the expected interactions. For instance, a detailed analysis was performed on the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, offering valuable insights applicable to this class of compounds.

The analysis decomposes the crystal contacts into their constituent atom···atom pairs and quantifies their relative contribution to the total Hirshfeld surface area. This information is typically visualized using 2D fingerprint plots. For the aforementioned 1,4-diazepan-5-one derivative, the analysis revealed the following key interactions that stabilize the crystal packing:

H···H Interactions: These are the most abundant contacts, typically accounting for the largest portion of the surface area, reflecting the hydrogen-rich exterior of the molecule.

Cl···H/H···Cl Interactions: These contacts are significant due to the presence of chloro-substituents and represent a form of weak hydrogen bonding or dipole-dipole interaction.

O···H/H···O Interactions: These represent conventional and unconventional hydrogen bonds, which are crucial directional forces in determining the crystal packing arrangement.

C···Cl/Cl···C Interactions: These halogen bond interactions also play a role in the stability of the crystal structure.

The quantitative breakdown of these interactions provides a "fingerprint" of the crystal packing, highlighting the most influential forces.

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a 1,4-Diazepan-5-one Derivative

This interactive table presents the detailed research findings from the Hirshfeld surface analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one.

| Interaction Type | Contribution (%) |

| H···H | 45.6% |

| Cl···H / H···Cl | 23.8% |

| C···H / H···C | 12.6% |

| O···H / H···O | 8.7% |

| C···Cl / Cl···C | 7.1% |

This data demonstrates that van der Waals forces, particularly H···H contacts, are the most dominant interactions in the crystal packing of this derivative. However, the significant contributions from interactions involving heteroatoms (Cl, O) underscore their critical role in defining the specific three-dimensional architecture of the crystal. Such analyses are vital for understanding polymorphism and for crystal engineering efforts aimed at designing materials with desired physical properties.

Chemical Reactivity and Reaction Mechanisms of 1 Methyl 1,4 Diazepan 5 One

Nucleophilic and Electrophilic Reactions of the Diazepanone Ring

The diazepanone ring of 1-methyl-1,4-diazepan-5-one possesses both nucleophilic and electrophilic centers. The nitrogen atoms, particularly the secondary amine, are nucleophilic due to the presence of lone pairs of electrons. This allows for reactions such as alkylation, acylation, and arylation at the N-4 position.

Conversely, the carbonyl carbon is an electrophilic site, susceptible to attack by nucleophiles. Additionally, the carbon atoms adjacent to the nitrogen atoms can exhibit electrophilic character, particularly if a leaving group is present or under acidic conditions where the nitrogen is protonated.

Reactions at the Carbonyl Group

The carbonyl group in this compound is a lactam, which is a cyclic amide. While generally less reactive than the carbonyl group of a ketone, it can still undergo a variety of nucleophilic addition and addition-elimination reactions. The reactivity of the carbonyl group is influenced by the electron-donating effect of the adjacent nitrogen atoms.

Nucleophilic Addition: Strong nucleophiles, such as Grignard reagents and organolithium compounds, can add to the carbonyl carbon. The initial tetrahedral intermediate can then be protonated to yield a hemiaminal, which may exist in equilibrium with the ring-opened amino ketone.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the formation of 1-methyl-1,4-diazepane.

Hydrolysis: Under acidic or basic conditions, the lactam can undergo hydrolysis to yield the corresponding ring-opened amino acid, N-(2-aminoethyl)-N-methyl-β-alanine. The rate of hydrolysis is dependent on pH and temperature.

Wittig Reaction: While less common for amides compared to ketones and aldehydes, the Wittig reaction could potentially be employed to convert the carbonyl group into a double bond, though this would require harsh conditions and may lead to side reactions.

| Reaction Type | Reagent(s) | Product Type | Reaction Conditions |

|---|---|---|---|

| Reduction | Lithium aluminum hydride (LiAlH₄) | 1-Methyl-1,4-diazepane | Anhydrous ethereal solvent (e.g., THF, diethyl ether) |

| Acid-catalyzed Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄) | N-(2-aminoethyl)-N-methyl-β-alanine hydrochloride | Elevated temperature |

| Base-catalyzed Hydrolysis | Aqueous base (e.g., NaOH, KOH) | Sodium N-(2-aminoethyl)-N-methyl-β-alaninate | Elevated temperature |

Transformations Involving the N-Methyl Group

The N-methyl group at the 1-position of the diazepanone ring can undergo specific transformations.

N-Demethylation: The methyl group can be removed through various chemical methods. One common approach involves the use of reagents like α-chloroethyl chloroformate (ACE-Cl) followed by hydrolysis, a process known as the von Braun reaction. Oxidative N-demethylation can also be achieved using certain oxidizing agents. In biological systems, this transformation is often mediated by cytochrome P450 enzymes.

N-Oxide Formation: The tertiary amine of the N-methyl group can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). N-oxides are useful intermediates for further functionalization.

Stereoselective Reactions and Chiral Transformations

While this compound itself is achiral, substitution on the diazepanone ring can create stereocenters. The conformational flexibility of the seven-membered ring plays a crucial role in stereoselective reactions. The ring can adopt various conformations, such as chair and boat forms, and the preferred conformation can influence the stereochemical outcome of a reaction.

Asymmetric Synthesis: Enantioselective synthesis of substituted 1,4-diazepan-5-ones can be achieved using chiral auxiliaries, chiral catalysts, or by starting from chiral precursors. For instance, the palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones has been reported to proceed with high enantioselectivity.

Chiral Resolution: A racemic mixture of a chiral derivative of 1,4-diazepan-5-one (B1224613) can be separated into its individual enantiomers through chiral resolution techniques. This can be achieved by forming diastereomeric salts with a chiral resolving agent or by using chiral chromatography.

Oxidation and Reduction Pathways

Beyond the reactions at the carbonyl and N-methyl groups, the diazepanone ring can undergo other oxidation and reduction reactions.

Oxidation: Strong oxidizing agents can lead to ring cleavage or the formation of various oxidized products. The specific outcome depends on the oxidant used and the reaction conditions. For example, oxidation at the carbon atoms adjacent to the nitrogen atoms is a possibility.

Reduction: As mentioned earlier, the carbonyl group can be reduced. Additionally, if the ring contains unsaturation, this can be reduced via catalytic hydrogenation.

Stability and Degradation Pathways

The stability of this compound is an important consideration for its storage and handling. Like many organic compounds, it is susceptible to degradation under certain conditions.

Hydrolysis: As discussed in section 5.2, the lactam ring can be opened by hydrolysis under acidic or basic conditions. The rate of hydrolysis is a key factor in its stability in aqueous environments.

Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The specific degradation products would depend on the temperature and the presence of other substances. For the related compound diazepam, thermal degradation studies have shown it to be relatively stable at 50°C for several days.

Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can lead to photodegradation. The photochemical stability of related benzodiazepines has been studied, and they are known to be susceptible to photodegradation, leading to a variety of photoproducts. The degradation pathways can be complex and may involve ring contractions, rearrangements, and cleavage of the diazepine (B8756704) ring.

| Degradation Pathway | Conditions | Potential Products |

|---|---|---|

| Hydrolysis | Acidic or basic aqueous solution | N-(2-aminoethyl)-N-methyl-β-alanine |

| Thermal Degradation | High temperatures | Complex mixture of smaller molecules |

| Photodegradation | Exposure to UV light | Various photoproducts, potentially involving ring cleavage and rearrangement |

Applications in Advanced Organic Materials and Supra Molecular Chemistry

Role as a Building Block in Complex Molecule Synthesis

1-Methyl-1,4-diazepan-5-one serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its structure is particularly valuable in the development of compounds that target the central nervous system, such as potential anxiolytics and antipsychotics myskinrecipes.com. The diazepane ring system is a key feature in many pharmacologically active compounds, and this compound provides a readily available starting point for the construction of more complex molecular architectures.

One of the significant applications of this compound is as a precursor for creating diverse libraries of diazepine (B8756704) analogs. The ketone and secondary amine functionalities within the molecule offer multiple reaction sites for chemical modification, allowing for ring expansion, functional group interconversion, and the attachment of various substituents. This versatility enables medicinal chemists to systematically explore the structure-activity relationships of new compounds.

Furthermore, this compound is categorized as a "Protein Degrader Building Block," indicating its utility in the burgeoning field of targeted protein degradation. Protein degraders are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The diazepanone moiety can serve as a core structural element or a linker component in the design and synthesis of these complex molecules.

A summary of the key synthetic applications of this compound is presented in the table below.

| Application Area | Role of this compound | Resulting Molecules |

| Medicinal Chemistry | Key Intermediate/Precursor | Bioactive molecules, CNS-targeting compounds (e.g., anxiolytics, antipsychotics) |

| Drug Discovery | Building Block | Ligands for neurological receptors, Diverse diazepine analogs |

| Targeted Protein Degradation | Protein Degrader Building Block | Components of bifunctional protein degraders |

Development of New Catalysts Incorporating the Diazepanone Moiety

Based on the conducted research, there is limited publicly available information specifically detailing the incorporation of the this compound moiety into the structure of new catalysts. While the broader class of diazepines and related heterocyclic compounds are explored in catalysis, the direct application of this specific diazepanone as a catalytic scaffold or ligand is not well-documented in the reviewed sources. The presence of two nitrogen atoms suggests potential for metal coordination, a key feature in many catalysts; however, dedicated research on this application for this compound has not been prominently reported.

Self-Assembly and Supramolecular Structures Based on this compound

There is currently a lack of specific research findings in the public domain concerning the self-assembly and formation of supramolecular structures based on this compound. The potential for this molecule to engage in non-covalent interactions, such as hydrogen bonding via the N-H group (in its tautomeric form or in derivatives) and dipole-dipole interactions from the ketone group, suggests that it could, in principle, form ordered supramolecular assemblies. However, detailed studies exploring these possibilities have not been identified in the available literature.

Applications in Chemo- and Biosensors

Analytical Method Development for 1 Methyl 1,4 Diazepan 5 One in Research Matrices

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

No validated HPLC methods specifically for 1-Methyl-1,4-diazepan-5-one have been published. A hypothetical method development would involve screening reversed-phase columns (e.g., C18, C8) with various mobile phase compositions, likely consisting of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous phase. Detection would likely be achieved using a UV detector, requiring determination of the compound's maximum absorbance wavelength (λmax), or a more universal detector like a mass spectrometer (LC-MS) for higher sensitivity and specificity. researchgate.netnih.gov Validation would need to be performed according to ICH guidelines, establishing linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). rjptonline.orgdergipark.org.tr

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by GC may be challenging due to its polarity and molecular weight. Therefore, derivatization to create a more volatile and thermally stable analogue would likely be necessary. Silylating agents are commonly used for this purpose in the analysis of related compound classes. annexpublishers.com The development of a GC method would involve optimizing the injection port temperature, column type (e.g., a non-polar or medium-polarity capillary column), and temperature program. Detection would typically be performed using a Flame Ionization Detector (FID) or, for greater sensitivity and structural confirmation, a Mass Spectrometer (GC-MS). annexpublishers.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC)

UPLC, an advancement of HPLC utilizing smaller particle size columns, offers faster analysis times and higher resolution. While no UPLC methods for this compound are documented, a method could be developed from an HPLC approach. The higher pressures and smaller column dimensions would necessitate specialized instrumentation. Coupling UPLC with tandem mass spectrometry (UPLC-MS/MS) would provide a highly sensitive and selective method for detecting the compound in complex matrices. nih.gov

Spectrophotometric Methods

No specific spectrophotometric methods for the quantitative analysis of this compound exist in the literature. A UV-Visible spectrophotometric method could potentially be developed by identifying the wavelength of maximum absorbance (λmax) in a suitable solvent, such as methanol or ethanol (B145695). arcjournals.orgijpsonline.com The method's utility would depend on its sensitivity and potential interference from other substances in the sample matrix. For such a method to be quantitative, it would require validation to demonstrate linearity according to Beer's Law. ijpras.com

Capillary Electrophoresis (CE)

Capillary electrophoresis separates compounds based on their electrophoretic mobility in an electric field. For a neutral or weakly basic compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would likely be the most suitable approach. rroij.comscielo.org.mx This technique uses surfactants (micelles) to facilitate the separation of neutral analytes. Method development would involve optimizing the background electrolyte pH, surfactant type and concentration, and applied voltage. To date, no studies applying CE to the analysis of this specific compound have been published.

Development of Robust and Sensitive Detection Techniques

For robust and sensitive detection in complex research matrices, hyphenated techniques are generally preferred. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the gold standard for bioanalytical studies due to its superior sensitivity and selectivity. nih.govoup.com Developing an LC-MS/MS method for this compound would involve optimizing the chromatographic separation, followed by tuning the mass spectrometer. This includes selecting the ionization mode (e.g., electrospray ionization - ESI) and identifying precursor and product ions for Selected Reaction Monitoring (SRM), which provides high specificity and reduces background noise. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-1,4-diazepan-5-one, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted amines or carbonyl-containing intermediates. For example, cyclization under reflux with acidic or basic catalysts can yield the diazepanone core . Purification is achieved via crystallization or chromatography, with advanced techniques like continuous flow reactors improving yield and scalability . Optimization of reaction parameters (e.g., temperature, solvent polarity) minimizes byproducts, while spectroscopic validation (NMR, IR) confirms structural integrity .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL resolves bond lengths, angles, and ring puckering (amplitude and phase ) . For example, crystallographic data (e.g., ) define the monoclinic lattice .

- Spectroscopy : - and -NMR identify substituents and confirm regiochemistry. The ketone group at C5 is confirmed via carbonyl stretching (~1700 cm) in IR .

Advanced Research Questions

Q. What computational methods are employed to predict the reactivity and stability of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps) and reaction pathways. For diazepanones, DFT optimizes ground-state geometries and predicts regioselectivity in substitution reactions .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., H-bonding, van der Waals) in crystals, correlating with experimental SCXRD data .

- Molecular Docking : Screens derivatives for binding affinity to biological targets (e.g., GABA receptors) using software like AutoDock .

Q. How do reaction conditions influence the acylation and oxidation pathways of this compound?

- Methodological Answer :

- Acylation : The N-atom undergoes nucleophilic attack with acyl chlorides (e.g., acetyl chloride) in anhydrous conditions. Steric effects from the methyl group at N1 dictate reactivity at alternative sites .

- Oxidation : Controlled oxidation with KMnO or HO converts the ketone to a lactam or cleaves the ring. Solvent polarity (e.g., DMSO vs. THF) modulates reaction rates and product distribution .

Q. What role do hydrogen-bonding patterns play in the crystal packing of this compound derivatives?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) classifies H-bond motifs (e.g., ) in crystals . For diazepanones, N–H···O and C–H···O interactions stabilize layered or helical packing, as seen in SCXRD studies . Energy frameworks (using CrystalExplorer) quantify interaction energies, revealing dominant dispersion forces in non-polar derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.